![molecular formula C20H24FN3O2 B5156468 1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
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Overview
Description
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. FPPP has been the subject of scientific research for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. FPPP is also believed to modulate the activity of the serotonergic and dopaminergic systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a number of biochemical and physiological effects. In animal studies, FPPP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in anxiety-like behavior. FPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using FPPP in lab experiments is that it is relatively easy to synthesize and purify. FPPP is also stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, one limitation of using FPPP in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on FPPP. One area of interest is the potential use of FPPP as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action of FPPP and its effects on the serotonergic and dopaminergic systems in the brain. Another area of interest is the potential use of FPPP as a dopamine receptor agonist in the treatment of Parkinson's disease. Further studies are needed to determine the efficacy and safety of FPPP in humans. Overall, FPPP has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
FPPP can be synthesized through a two-step process. The first step involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(2-furoyl)-3-piperidinone in the presence of a catalyst such as sodium ethoxide. The second step involves the reduction of the resulting intermediate with sodium borohydride to yield FPPP. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
FPPP has been studied for its potential applications in various scientific fields. In pharmacology, FPPP has been investigated for its potential as a dopamine receptor agonist. In neuroscience, FPPP has been studied for its ability to modulate the activity of the serotonergic and dopaminergic systems in the brain. FPPP has also been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-1-2-7-18(17)23-12-10-22(11-13-23)16-5-3-9-24(15-16)20(25)19-8-4-14-26-19/h1-2,4,6-8,14,16H,3,5,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBBRSMYBKBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine |
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